Methyl [(3,5-dimethylphenoxy)methoxy]acetate
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Overview
Description
Methyl [(3,5-dimethylphenoxy)methoxy]acetate is an organic compound with a complex structure that includes a phenoxy group and a methoxy group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3,5-dimethylphenoxy)methoxy]acetate typically involves the reaction of 3,5-dimethylphenol with methoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3,5-dimethylphenoxy)methoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl [(3,5-dimethylphenoxy)methoxy]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl [(3,5-dimethylphenoxy)methoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Shares a similar ester structure but with different substituents on the aromatic ring.
Methyl 3,3-dimethoxypropionate: Another ester with a different carbon chain length and substitution pattern.
Uniqueness
Methyl [(3,5-dimethylphenoxy)methoxy]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
64728-60-5 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethylphenoxy)methoxy]acetate |
InChI |
InChI=1S/C12H16O4/c1-9-4-10(2)6-11(5-9)16-8-15-7-12(13)14-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
OWBVGUPBSPDMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCOCC(=O)OC)C |
Origin of Product |
United States |
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